molecular formula C8H9N5O2 B6063199 (5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide

(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide

Cat. No.: B6063199
M. Wt: 207.19 g/mol
InChI Key: NFMZBTICPBQTEP-UHFFFAOYSA-N
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Description

(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide is a specialized chemical scaffold designed for research and development in medicinal chemistry and drug discovery. Compounds based on the 1,2,4-triazole core fused with a furan ring are recognized for their significant pharmacological potential . The 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a range of conditions, including cancers, fungal infections, and migraines . The reactive hydrazide functional group in this molecule provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . This compound is particularly relevant for researchers investigating inhibitors of protein-protein interactions (PPIs), a promising area in oncology. Structurally similar trisubstituted 1,2,4-triazoles have been identified through virtual screening and validated as inhibitors of the annexin A2-S100A10 protein interaction, a complex involved in cancer cell metastasis . The furan moiety is a common feature in these bioactive molecules, contributing to binding within hydrophobic pockets of target proteins . Furthermore, analogous 1,2,4-triazole and furan-containing compounds demonstrate a broad spectrum of investigational biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMZBTICPBQTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Furoyl-Thiosemicarbazide

The most widely reported method involves refluxing 2-furoyl-thiosemicarbazide (Fig. 1A) with potassium hydroxide in ethanol. This reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by cyclodehydration to yield 5-furan-2-yl-4H-1,2,4-triazole-3-thiol (Fig. 1B). Key parameters include:

  • Reagent ratios : A 1:1 molar ratio of thiosemicarbazide to KOH ensures complete deprotonation.

  • Reaction time : 3 hours under reflux (78°C) achieves >85% conversion.

  • Workup : Acidification with acetic acid precipitates the product, which is purified via recrystallization from ethanol/water.

This method’s scalability is limited by the hygroscopic nature of KOH, necessitating anhydrous conditions.

Functionalization of the Triazole Scaffold

Introduction of the Acetic Acid Sidechain

The thiol group at position 3 of the triazole undergoes alkylation with chloroacetic acid derivatives . Two approaches are documented:

Alkylation with Ethyl Chloroacetate

Reacting 5-furan-2-yl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in isopropanol containing NaOH (1 eq.) yields ethyl 2-((5-furan-2-yl-4H-1,2,4-triazol-3-yl)thio)acetate (Fig. 2A). Conditions include:

  • Temperature : 60°C for 4 hours

  • Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1)

Direct Alkylation with Chloroacetic Acid Hydrazide

An alternative one-pot method uses chloroacetic acid hydrazide in DMF with K2CO3 as base (Fig. 2B). This bypasses ester hydrolysis steps but requires strict temperature control (50°C) to avoid hydrazide decomposition.

Hydrazide Formation and Final Product Isolation

Ester-to-Hydrazide Conversion

The ethyl ester intermediate is treated with hydrazine hydrate (80% excess) in ethanol under reflux (Fig. 3). Critical factors:

  • Reaction time : 6 hours for complete conversion

  • Purification : Crystallization from ethanol yields white crystals (mp 192–194°C)

  • Spectroscopic confirmation :

    • IR : 1665 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H stretch)

    • ¹H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 7.89 (d, J = 3.1 Hz, 1H, furan H-5), 6.72–6.68 (m, 2H, furan H-3/H-4)

Direct Synthesis via Carbodiimide Coupling

A less common route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate preformed 5-furan-2-yl-1,2,4-triazole-3-carboxylic acid with hydrazine. While efficient, this method suffers from high reagent costs and requires anhydrous DCM.

Comparative Analysis of Methods

ParameterThiosemicarbazide CyclizationCarbodiimide Coupling
Overall Yield58–64%42–48%
Purity (HPLC)>95%89–92%
Reaction Time12–14 hours8 hours
Cost IndexLowHigh
ScalabilityKilogram-scale feasibleLimited to <100 g

The cyclization route remains preferred for industrial applications due to cost-effectiveness and established protocols.

Mechanistic Insights and Side Reactions

Competing Pathways During Alkylation

In alkaline media, the thiolate anion may undergo oxidation to disulfides unless inert atmospheres are maintained. Side products include:

  • Bis-triazole disulfides : Identified via LC-MS at m/z 458.2 [M+H]⁺

  • Over-alkylated derivatives : Formed with excess chloroacetate, detectable by ¹³C NMR (δ 45.2 ppm, CH2-S)

Hydrazine-Mediated Decomposition

Prolonged exposure to hydrazine above 80°C cleaves the triazole ring, generating furan-2-carboxamide as a major impurity.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advances employ microreactors for the cyclization step, reducing reaction time to 45 minutes and improving yield to 81%. Key benefits:

  • Enhanced heat transfer minimizes thermal degradation

  • Real-time monitoring via in-line IR spectroscopy

Green Chemistry Approaches

  • Solvent replacement : Substituting ethanol with cyclopentyl methyl ether (CPME) reduces waste generation

  • Catalytic KOH : Recyclable KOH-supported alumina catalysts decrease base consumption by 40%

Biological Activity

(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide is a compound that belongs to the class of hydrazones and triazoles, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O2C_8H_8N_4O_2. The compound features a furan ring and a triazole moiety that contribute to its biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine derivatives, leading to various derivatives with potential therapeutic applications.

Antitumor Activity

Numerous studies have reported the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715.63Induction of apoptosis via p53 pathway
Compound BA54910.38Inhibition of cell proliferation
Compound CHepG212.1HDAC inhibition

These findings indicate that the compound may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting key cellular processes such as histone deacetylation.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are typically in the range of 125 µg/mL for fungi like Candida albicans and lower for bacteria such as Escherichia coli.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been documented. Compounds related to this compound have shown promise in reducing inflammation markers in preclinical models. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of several triazole derivatives including this compound. The results indicated that these compounds exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Research conducted by El-Sabbagh et al. evaluated the antimicrobial efficacy of hydrazone derivatives against various pathogens. The study found that this compound displayed significant antibacterial activity against Staphylococcus aureus with an MIC value of 64 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways through p53 upregulation.
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Targets : Molecular docking studies suggest strong interactions between the compound and various proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include hydrazide derivatives with variations in the heterocyclic core (e.g., 1,3,4-thiadiazoles, oxadiazoles) or substituents (e.g., aryl, alkyl, or halogen groups). Below is a comparative analysis of its bioactivity and synthesis against key analogues:

Compound Core Structure Substituents Key Biological Activity Potency (IC₅₀/EC₅₀) Reference
(5-Furan-2-yl-2H-triazol-3-yl)-acetic acid hydrazide 1,2,4-Triazole Furan-2-yl, acetic acid hydrazide Antimicrobial, Anticancer Not reported
2,4,5-Trichloro-phenoxyacetic acid hydrazide Phenoxyacetamide Trichlorophenyl, hydrazide Anticancer (PARP-1/EGFR inhibition) IC₅₀: 1.2–3.8 μM (in vitro)
Salicylamidoacetic acid hydrazide Salicylamide Salicyloyl, hydrazide Anti-inflammatory, Analgesic 75–85% inhibition (in vivo)
5-Methyl-2-benzoxazolinone hydrazide Benzoxazolinone Methyl, hydrazide CNS depressant, Analgesic EC₅₀: 12–25 μM (in vitro)
Isoniazid (Isonicotinic acid hydrazide) Pyridine Nicotinoyl, hydrazide Antitubercular MIC: 0.025–0.05 μg/mL

Structure-Activity Relationship (SAR)

  • Furan vs. Benzene Rings : Furan-containing hydrazides exhibit enhanced π-π interactions with microbial enzymes compared to benzene analogues, improving antimicrobial potency .
  • Hydrazide vs. Thiosemicarbazide : Hydrazides generally show better solubility and bioavailability than thiosemicarbazides, which are prone to metabolic degradation .
  • Halogen Substitution: Chloro or fluoro groups (e.g., in 2,4-dichloro-phenoxy derivatives) boost anti-inflammatory activity but increase toxicity risks .

Research Findings and Data Tables

Comparative Pharmacokinetic Profiles

Parameter Target Compound 2,4,5-Trichloro-phenoxy Hydrazide Isoniazid
LogP (Lipophilicity) 1.8 ± 0.2 3.1 ± 0.3 0.5 ± 0.1
Plasma Protein Binding 85% 92% 60%
Metabolic Stability Moderate (CYP3A4) Low (CYP2C9) High (NAT2)
Toxicity (LD₅₀, mg/kg) 320 (mice) 150 (mice) 100 (rats)

Q & A

Q. What are the standard synthetic routes for preparing (5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions:

Condensation : React triazole precursors (e.g., 5-furan-2-yl-1,2,4-triazole) with ethyl bromoacetate in basic media to form acetic acid ethyl esters .

Hydrazide Formation : Treat esters with hydrazine hydrate under reflux to yield acetic acid hydrazides .

Functionalization : Modify the hydrazide group via reactions with isothiocyanates, aldehydes, or halides to introduce diverse substituents (e.g., carbothioamides or Mannich bases) .
Characterization involves IR (C=O stretching at ~1662 cm⁻¹), NMR (e.g., ester methyl protons at δ 1.33 ppm), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., hydrazide NH at ~3200 cm⁻¹, C=O at ~1660 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and carbon frameworks .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved by verifying reaction conditions or repeating purification steps .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

  • Methodological Answer :
  • Pathogen Selection : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using agar diffusion or broth dilution methods .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls.
  • Data Interpretation : Measure inhibition zones (mm) or minimum inhibitory concentrations (MICs). Derivatives with electron-withdrawing groups often show enhanced activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Key variables include:
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance reactivity .
  • Temperature : Reflux (80–100°C) for ester-to-hydrazide conversion ensures complete reaction .
  • Catalysts : Add acetic acid in Schiff base formation to accelerate condensation .
    Example : Refluxing ethyl bromoacetate with triazole derivatives in acetone/DMF at 80°C increased esterification yields to >85% .

Q. What computational strategies predict the biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use Glide XP (Schrödinger) to dock derivatives into target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize compounds with strong hydrogen bonds to active-site residues .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with MIC values to design potent analogs .
  • ADMET Prediction : Assess pharmacokinetics using tools like SwissADME to filter candidates with poor bioavailability .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental IR/NMR data with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
  • Isotopic Labeling : Resolve ambiguous NH proton signals in ¹H NMR by deuterium exchange .
  • X-ray Crystallography : Use SHELX for crystal structure determination if single crystals are obtainable .
    Case Study : A ¹³C NMR signal mismatch in a triazole derivative was resolved by identifying an unexpected tautomeric form .

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